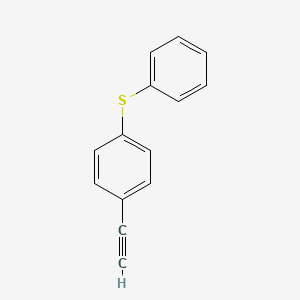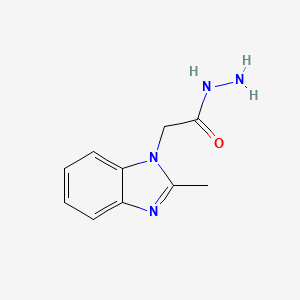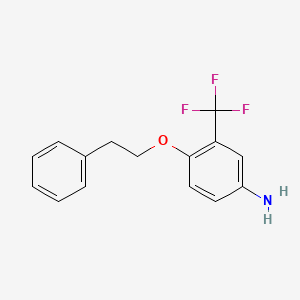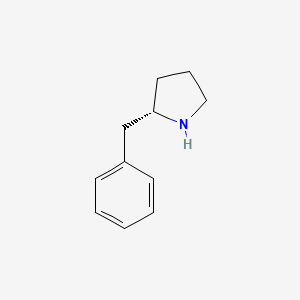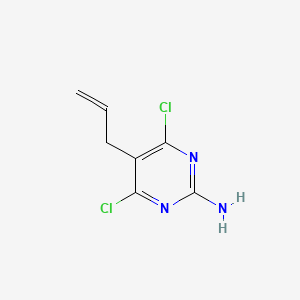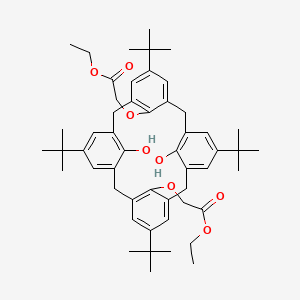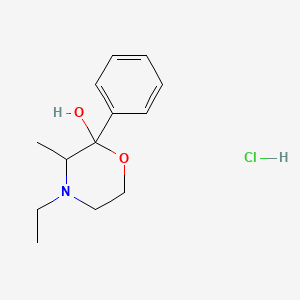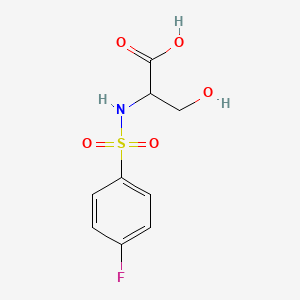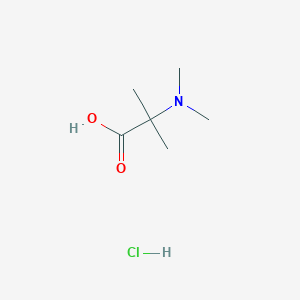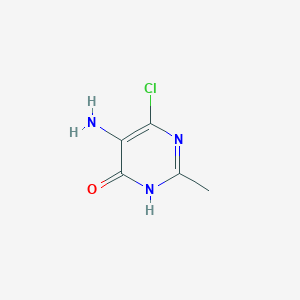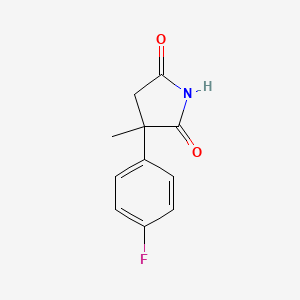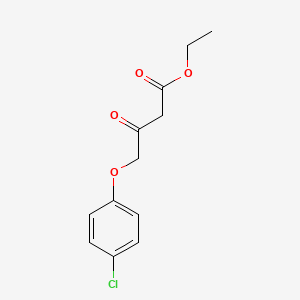
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate has been synthesized and analyzed for its molecular and crystal structure. Kumar et al. (2016) synthesized this compound via Knoevenagel condensation and confirmed its structure through X-ray diffraction studies. The compound was found to crystallize in the monoclinic crystal system and adopts a Z conformation about the C=C bond. The study also explored its antioxidant and antimicrobial activities (Kumar et al., 2016).
Enzymatic Reduction Studies
The compound has been a subject of enzymatic reduction studies. Shimizu et al. (1990) conducted an enzymatic asymmetric reduction in an organic solvent-water diphasic system, indicating its stability in such environments and its potential in biocatalysis applications (Shimizu et al., 1990).
Antioxidant Properties
A study by Stanchev et al. (2009) investigated the antioxidant properties of several 4-hydroxycoumarin derivatives, including ethyl 4-(4-chlorophenoxy)-3-oxobutanoate. The compound displayed significant scavenging activity in an in vitro hypochlorous system, suggesting its efficacy as an antioxidant agent (Stanchev et al., 2009).
Bioreduction for Stereoselective Synthesis
Perrone et al. (2004) explored the stereoselective bioreduction of the compound by yeast cells, aiming to produce stereoisomers for pharmaceutical applications. This study highlights its role in the synthesis of enantiopure intermediates for drug production (Perrone et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate is a synthetic compound that has structural similarities to phenoxy herbicides . The primary targets of these compounds are enzymes involved in lipid metabolism, such as lipoprotein lipase (LL) . LL plays a crucial role in the breakdown of lipoproteins, which are essential for the transport of lipids in the body .
Mode of Action
The compound interacts with its targets by mimicking the structure of natural substrates. It increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis . As a result, chylomicrons are degraded, very-low-density lipoproteins (VLDLs) are converted to low-density lipoproteins (LDLs), and LDLs are converted to high-density lipoproteins (HDLs) .
Biochemical Pathways
The compound affects the lipid metabolism pathway. By increasing the activity of LL, it enhances the breakdown of triglycerides in lipoproteins. This leads to a decrease in the levels of VLDLs and an increase in the levels of LDLs and HDLs . The downstream effects include changes in the distribution of lipids in the body, which can impact various physiological processes.
Pharmacokinetics
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to be rapidly hydrolyzed in soil and water to form the parent acid . In aerobic aquatic environments, the half-life is about 15 days .
Result of Action
The primary result of the action of Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate is the alteration of lipid metabolism. By enhancing the activity of LL, it promotes the conversion of VLDLs to LDLs and HDLs . This can lead to changes in the distribution of lipids in the body, potentially affecting various physiological processes.
Action Environment
The action of Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s action can be influenced by the characteristics of the biological system in which it is present, including the types of enzymes and other proteins present, and the overall metabolic state of the system .
properties
IUPAC Name |
ethyl 4-(4-chlorophenoxy)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-2-16-12(15)7-10(14)8-17-11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLRHDAZDZLFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

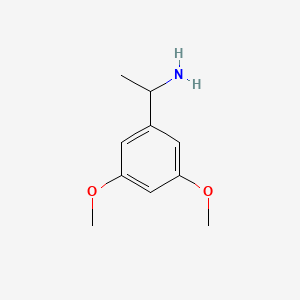
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3176089.png)
